An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9)
An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxybenzaldehyde, a key building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an activating methoxy group, a deactivating but metabolically stabilizing fluorine atom, and a versatile aldehyde handle, makes it a valuable precursor for a wide range of complex molecules, particularly in the development of novel therapeutic agents.
Core Properties and Data
The fundamental physicochemical and safety data for 4-Fluoro-2-methoxybenzaldehyde are summarized below.
Physicochemical Properties
The following table outlines the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 450-83-9 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| IUPAC Name | 4-fluoro-2-methoxybenzaldehyde | |
| Alternate Name | 2-methoxy-4-fluorobenzaldehyde | [1] |
| Appearance | White to pale cream/yellow crystals or powder | [3] |
| Melting Point | 58.5 - 64.5 °C | [3] |
| Boiling Point | ~248 °C (estimated based on 4-methoxybenzaldehyde) | [4] |
| Density | No experimental data available | |
| Purity | Commercially available at ≥97.5% or 98% | [3] |
| Storage | Store in a cool, dry, well-ventilated area. Can be stored at ambient temperature or under refrigeration. |
Spectral Data
While experimental spectra for 4-Fluoro-2-methoxybenzaldehyde are not widely published, the following table provides predicted data and typical spectral characteristics for this class of compounds. Researchers should obtain and interpret spectra on their specific samples for confirmation.
| Spectrum Type | Predicted/Typical Data |
| ¹H NMR | Expected signals for: Aldehyde proton (~9.8-10.1 ppm), aromatic protons (multiplets, ~6.8-7.9 ppm), and methoxy protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Expected signals for: Carbonyl carbon (~189-192 ppm), aromatic carbons (including C-F coupling, ~100-165 ppm), and methoxy carbon (~56 ppm). |
| IR Spectroscopy | Characteristic peaks expected at: ~2850-2750 cm⁻¹ (C-H stretch of aldehyde), ~1700-1680 cm⁻¹ (C=O stretch of aldehyde), ~1600-1450 cm⁻¹ (C=C aromatic ring stretches), and ~1250 cm⁻¹ (C-O stretch of ether). |
| Mass Spectrometry | Predicted [M+H]⁺ m/z: 155.0503. |
Synthesis and Experimental Protocols
4-Fluoro-2-methoxybenzaldehyde is typically synthesized via electrophilic formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a standard and effective method.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation of 3-fluoroanisole to yield 4-Fluoro-2-methoxybenzaldehyde. The reaction introduces a formyl (-CHO) group para to the activating methoxy group.
Methodology:
-
Reagents: 3-Fluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether.
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, nitrogen/argon line, rotary evaporator, separation funnel.
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq) to a three-neck flask and cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻ may be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve 3-fluoroanisole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.
-
After addition, heat the reaction mixture to reflux (approx. 40-50 °C) and stir for 4-8 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate until the solution is basic. This hydrolysis step is exothermic.
-
Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separation funnel. Extract the aqueous layer three times with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-2-methoxybenzaldehyde.[5][6][7]
Applications in Organic Synthesis
The aldehyde functional group is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. One of its most common applications is in condensation reactions.
Protocol 2: Knoevenagel Condensation
This protocol details a representative Knoevenagel condensation between 4-Fluoro-2-methoxybenzaldehyde and an active methylene compound, malononitrile, to form an α,β-unsaturated product.[8]
Methodology:
-
Reagents: 4-Fluoro-2-methoxybenzaldehyde, Malononitrile, Piperidine (or another basic catalyst like ammonium acetate), Ethanol (or another suitable solvent).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-2-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Add malononitrile (1.0-1.1 eq) to the solution and stir to dissolve.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product, 2-(4-fluoro-2-methoxybenzylidene)malononitrile, under vacuum. Further purification by recrystallization can be performed if necessary.[8][9][10]
Safety and Handling
4-Fluoro-2-methoxybenzaldehyde is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid inhalation of dust. If handling as a powder, a dust mask may be appropriate.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-2-methoxybenzaldehyde is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and reactivity profile make it a reliable building block for drug discovery and fine chemical synthesis. The synthetic and reaction protocols provided herein offer a foundation for researchers to utilize this compound in their work, while the safety information ensures it can be handled responsibly. The strategic incorporation of fluorine and methoxy substituents provides a platform for developing next-generation molecules with tailored pharmacological properties.
References
- 1. scbt.com [scbt.com]
- 2. 4-Fluoro-2-methoxybenzaldehyde, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-Fluoro-2-methoxybenzaldehyde, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. volochem.com [volochem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. www2.unifap.br [www2.unifap.br]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
